N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-[4-(trifluoromethyl)pyridin-2-yl]acetamide
Description
N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-[4-(trifluoromethyl)pyridin-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiochromen derivatives
Properties
IUPAC Name |
N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-[4-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)11-5-7-21-12(9-11)10-16(23)22-14-6-8-26(24,25)15-4-2-1-3-13(14)15/h1-5,7,9,14H,6,8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBCDVIAUOGCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1NC(=O)CC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-[4-(trifluoromethyl)pyridin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include thiochromen derivatives and pyridine compounds. The key steps may involve:
Formation of the thiochromen core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Coupling reactions: The final step involves coupling the thiochromen core with the pyridine derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-3,4-dihydro-
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